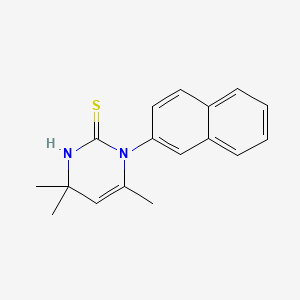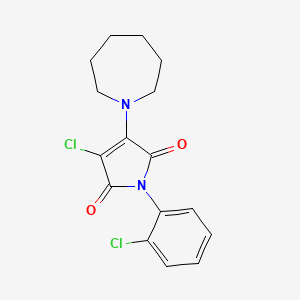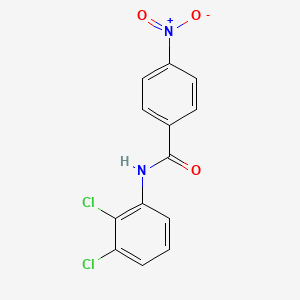![molecular formula C18H13N5OS B5550115 16-Thia-1,2,4,5,14-pentazahexacyclo[11.11.0.02,6.07,12.015,23.017,22]tetracosa-3,5,7,9,11,13,15(23),17(22)-octaen-24-one](/img/structure/B5550115.png)
16-Thia-1,2,4,5,14-pentazahexacyclo[11.11.0.02,6.07,12.015,23.017,22]tetracosa-3,5,7,9,11,13,15(23),17(22)-octaen-24-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Thia-1,2,4,5,14-pentazahexacyclo[11.11.0.02,6.07,12.015,23.017,22]tetracosa-3,5,7,9,11,13,15(23),17(22)-octaen-24-one is a useful research compound. Its molecular formula is C18H13N5OS and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound 10,11,12,13-tetrahydro-14H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-14-one is 347.08408123 g/mol and the complexity rating of the compound is 627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Polycyclic Systems : Research has demonstrated the synthesis of new polyheterocycles containing the pyrimido[2,1-a]phthalazine system, including the compound , via condensation of phthalic anhydride with appropriate hydrazides (Santagati, Santagati, & Russo, 1991).
- Heteroaromatization Studies : Further studies involved heteroaromatization with 4-Hydroxycoumarin leading to the synthesis of various heterocyclic derivatives, including those related to the compound in focus (El-Agrody et al., 2001).
- Antimicrobial Potential : Tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives, related structurally to the compound, have been synthesized and tested for antimicrobial activity, showing significant results against certain pathogens (Soliman et al., 2009).
Chemical Interactions and Properties
- Enaminones Reactions : Investigations into the reactions of enaminones with aminoheterocycles have provided insights into the synthesis of azolopyrimidines and related compounds, contributing to the understanding of chemical interactions involving similar structures (Almazroa, Elnagdi, & El‐Din, 2004).
- One-Pot, Three-Component Synthesis : Research has developed a simple and efficient method for synthesizing 2H-indazolo[2,1-b]phthalazine-triones derivatives, highlighting the potential for streamlined synthetic routes involving the compound of interest (Sayyafi et al., 2008).
Potential Applications and Activities
- Analgesic Activity : Some studies have focused on the synthesis and testing of new pyrazoles and triazoles bearing a phthalazine moiety for their analgesic activity, indicating the therapeutic potential of compounds with similar structures (Saad, Osman, & Moustafa, 2011).
- Electronic Aspects : Investigations into tetrahydrobenzothienopyrimidine derivatives have discussed their crystal and molecular structures, providing insights into the electronic aspects and aromaticity of such compounds, which could inform their functional applications (Gajda et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
16-thia-1,2,4,5,14-pentazahexacyclo[11.11.0.02,6.07,12.015,23.017,22]tetracosa-3,5,7,9,11,13,15(23),17(22)-octaen-24-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS/c24-18-14-12-7-3-4-8-13(12)25-17(14)20-15-10-5-1-2-6-11(10)16-21-19-9-22(16)23(15)18/h1-2,5-6,9H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQNXCACPXHMEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C4C5=CC=CC=C5C6=NN=CN6N4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-bromobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5550046.png)

![2-(3-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}-3-oxopropyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5550058.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3-dimethylbenzamide](/img/structure/B5550075.png)

![4-{[(2-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5550090.png)



![2-[(2,2-dimethylpropanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5550121.png)
![N-[(E)-(3-chlorophenyl)methylideneamino]-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5550128.png)

